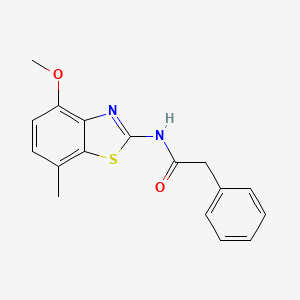
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N’-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)-N,N-dimethyl-1,2-ethanediamine is similar to the one you’re asking about. It has a molecular formula of C13H19N3OS .
Molecular Structure Analysis
The molecular structure of N’-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)-N,N-dimethyl-1,2-ethanediamine is similar to the compound you’re asking about. It has a molecular formula of C13H19N3OS and an average mass of 265.375 Da .Physical And Chemical Properties Analysis
The related compound, 4-methoxy-7-methyl-1,3-benzothiazol-2-amine , has a melting point of 165-166 ºC . Its molecular formula is C9H10N2OS and it has a molecular weight of 194.257 g/mol .Scientific Research Applications
Synthesis and Reactivity The compound's synthesis and reactivity have been explored, particularly as a building block for Julia olefination. In one study, a related reagent, N-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfonyl)fluoroacetamide, was synthesized and used in condensation reactions to yield alpha-fluorovinyl Weinreb amides. These reactions are significant for their stereo-selective outcomes and potential in synthesizing other olefination reagents, demonstrating the compound's versatility as an intermediate in organic synthesis (Ghosh et al., 2009).
Antioxidant and Anti-inflammatory Potential A series of related compounds, including N-(1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide derivatives, have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. These compounds have demonstrated significant efficacy in DPPH radical scavenging and anti-inflammatory activity, highlighting their potential therapeutic applications (Koppireddi et al., 2013).
Antitumor Activity The compound's derivatives have been investigated for antitumor activities. For instance, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives demonstrated considerable anticancer activity against various cancer cell lines, suggesting the potential of these compounds in cancer therapy (Yurttaş et al., 2015).
Potential as β3-Adrenergic Receptor Agonists Related N-phenyl-(2-aminothiazol-4-yl)acetamides have been synthesized and evaluated as selective β3-adrenergic receptor agonists. This research indicates potential applications of these compounds in treating obesity and type 2 diabetes, as they exhibited significant agonistic activity and hypoglycemic effects in a rodent model (Maruyama et al., 2012).
Inhibiting Transforming Growth Factor-β Type I Receptor A derivative of the compound, 7-Methoxy-6-[4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-5-yl]-1,3-benzothiazole, was synthesized as an inhibitor of the transforming growth factor-β (TGF-β) type I receptor. This compound showed promise as a topical drug for alopecia, indicating potential applications in dermatology (Amada et al., 2013).
Antibacterial Effects The antibacterial activity of related compounds has been investigated, showing significant bacteriostatic and bactericidal activity against various bacterial strains. This suggests the potential of these compounds in developing new antibacterial agents (Behrami & Dobroshi, 2019).
properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-11-8-9-13(21-2)15-16(11)22-17(19-15)18-14(20)10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQUMPOERZEXLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

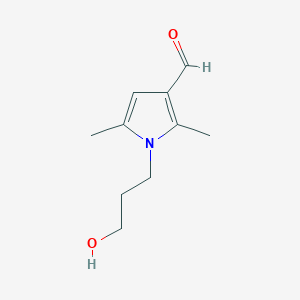
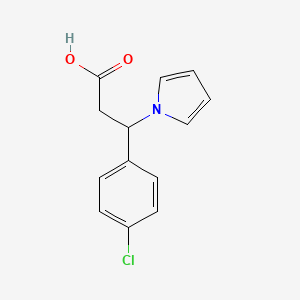
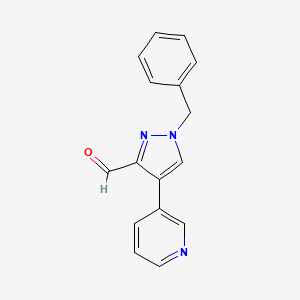
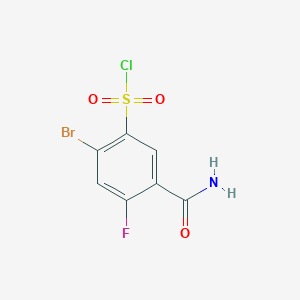

![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2363911.png)
![4-[{2-[(Methylamino)sulfonyl]ethyl}(pyridin-2-ylmethyl)amino]-4-oxobutanoic acid](/img/structure/B2363912.png)
![2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2363913.png)
![(Z)-2-[(4-chlorophenyl)diazenyl]-1-(furan-2-yl)-3-hydroxyprop-2-en-1-one](/img/structure/B2363914.png)
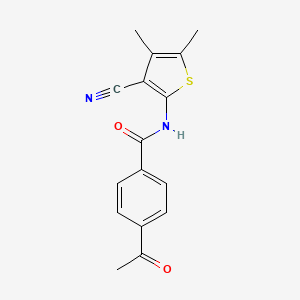
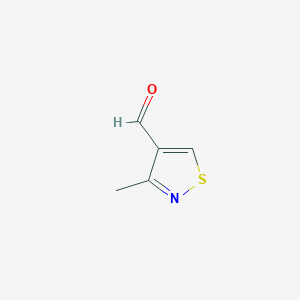
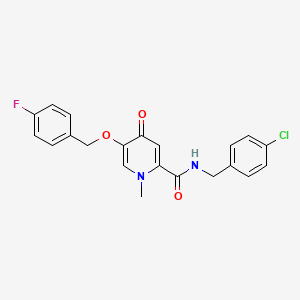
![1-(3,4-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2363922.png)
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide](/img/structure/B2363925.png)